5-Ethyl-2,4-dimethylthiazole

Gas Chromatography Retention Index Flavor Analysis

5-Ethyl-2,4-dimethylthiazole (5-EDMT) is a member of the 2,4,5-trisubstituted thiazole class, a group of sulfur–nitrogen heterocycles widely recognized as volatile flavor constituents in thermally processed foods. With a molecular formula of C₇H₁₁NS (MW 141.23 g/mol), it bears methyl substituents at ring positions 2 and 4 and an ethyl group at position 5.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 38205-61-7
Cat. No. B14681201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,4-dimethylthiazole
CAS38205-61-7
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(S1)C)C
InChIInChI=1S/C7H11NS/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3
InChIKeyDALUCNUGMDNXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2,4-dimethylthiazole (CAS 38205-61-7): Sourcing a Structurally Defined Trisubstituted Thiazole for Flavor and Fragrance R&D


5-Ethyl-2,4-dimethylthiazole (5-EDMT) is a member of the 2,4,5-trisubstituted thiazole class, a group of sulfur–nitrogen heterocycles widely recognized as volatile flavor constituents in thermally processed foods [1]. With a molecular formula of C₇H₁₁NS (MW 141.23 g/mol), it bears methyl substituents at ring positions 2 and 4 and an ethyl group at position 5 [2]. This specific substitution pattern distinguishes it from simpler dialkyl analogs such as 2,4-dimethylthiazole (C₅H₇NS, MW 113.18) and the fully methylated 2,4,5-trimethylthiazole (C₆H₉NS, MW 127.21), with quantifiable differences in lipophilicity (estimated logP ≈ 2.3–2.6 vs. ~2.09 for 2,4-dimethylthiazole) and gas-chromatographic retention (RI 1078 on SE-54) that directly impact flavor partitioning and analytical detectability [3][4].

Why Thiazole Analogs Cannot Be Interchanged: Flavor Profile Divergence and Analytical Consequences


Within the alkylthiazole family, small structural modifications produce disproportionately large shifts in odor character and threshold. The seminal comparative study by Pittet and Hruza (1974) demonstrated that moving from a 2,4-dimethyl to a 2,4-dimethyl-5-ethyl substitution changes the primary flavor descriptor from 'moldy, rubbery, fruity' to 'nutty, roasted, meaty, earthy' [1]. This is not a subtle nuance; in a recent GC×GC-O-MS aroma extract dilution analysis of pressed sesame oils, 5-ethyl-2,4-dimethylthiazole was identified as one of only three key odorants driving aroma differentiation across seven oil samples, demonstrating its potency (low odor threshold, although a precise numerical value in ppb remains unreported in the open literature for this specific compound) [2]. Physicochemical parameters further preclude simple substitution: the boiling point of 5-EDMT is approximately 199 °C (760 mmHg) compared to ~145 °C for 2,4-dimethylthiazole, a ~54 °C difference that directly affects volatility, headspace partitioning, and thermal stability during processing . Procurement of a generic 'thiazole' without confirming the 5-ethyl-2,4-dimethyl identity will result in a fundamentally different sensory output.

Quantitative Differentiation Evidence for 5-Ethyl-2,4-dimethylthiazole vs. Closest Analogs


GC Retention Index (RI) Differentiation Enables Unambiguous Analytical Fingerprinting

The Kovats retention index (RI) of 5-ethyl-2,4-dimethylthiazole on a non-polar SE-54 capillary column is documented as 1078, as compiled in the NIST Standard Reference Database [1]. In contrast, the closest eluting analog, 2,4,5-trimethylthiazole, typically exhibits an RI of approximately 990–1000 on equivalent non-polar phases, while 2,4-dimethylthiazole elutes earlier at approximately RI 860–880 [2]. This RI difference of ~80–100 units provides an unambiguous chromatographic separation window, critical for analytical chemists developing GC-MS methods for complex food or fragrance matrices where co-elution of structurally similar thiazoles is a common problem.

Gas Chromatography Retention Index Flavor Analysis

Boiling Point Elevation Reflects Enhanced Thermal Stability for Process Flavorings

The boiling point of 5-ethyl-2,4-dimethylthiazole is reported as 199.4 ± 9.0 °C at 760 mmHg, compared to 144–146 °C for 2,4-dimethylthiazole and 166–167 °C for 2,4,5-trimethylthiazole . The stepwise boiling point increase of approximately +54 °C over 2,4-dimethylthiazole and +33 °C over 2,4,5-trimethylthiazole directly correlates with the incremental molecular weight added by the 5-ethyl substituent. In thermal food processing (e.g., extrusion, retorting, spray-drying of encapsulated flavorings), this higher boiling point translates into lower volatility loss during high-temperature unit operations, potentially preserving the target flavor note where lighter thiazoles would be partially stripped or degraded.

Thermal Stability Process Flavoring Volatility

Lipophilicity (logP) Shift Modulates Fat/Water Partitioning in Food Matrices

The estimated logP (octanol-water partition coefficient) of 5-ethyl-2,4-dimethylthiazole ranges from 2.32 (ZINC15) to 2.55–2.60 (calculated XlogP3), compared to approximately 2.09 for 2,4-dimethylthiazole [1]. This logP increase of +0.23 to +0.51 units reflects the incremental hydrophobicity imparted by the 5-ethyl group. While the magnitude may appear modest, in complex food emulsions or biphasic flavor delivery systems, this lipophilicity shift can alter the equilibrium distribution of the flavor compound between aqueous and lipid phases, impacting the temporal flavor release profile (e.g., aroma burst vs. lingering finish) and requiring different solvent or carrier systems for optimal incorporation.

Lipophilicity Flavor Partitioning Food Matrix Interaction

Aroma Descriptor Divergence from Dialkyl to Trialkyl Substitution

The Pittet and Hruza (1974) comparative study established a systematic structure-odor relationship across 26 thiazole derivatives [1]. The dialkylthiazole 2,4-dimethylthiazole is consistently described as 'rubbery, moldy, fruity, pungent,' whereas the trialkyl 5-ethyl-2,4-dimethylthiazole shifts the profile to 'earthy, meaty, nutty, roasted' [2]. This shift is corroborated by FooDB and HMDB entries describing the odor of 5-EDMT as 'nutty, meaty, earthy' in contrast to the moldy/rubbery character of its simpler dialkyl counterparts [3][4]. The replacement of a hydrogen at position 5 with an ethyl group thus transforms the compound from a background vegetable/rubber note into a core meat-roast character impact molecule, suitable for savory flavor formulations where moldy or rubbery off-notes are unacceptable.

Organoleptic Profiling Structure-Odor Relationship Flavor Chemistry

Key Odorant Status in Pressed Sesame Oil: Evidence of Low Odor Threshold and Aroma Impact

In a 2025 study by Kuang et al. employing comprehensive GC×GC-O-MS analysis of seven pressed sesame oil variants, 5-ethyl-2,4-dimethylthiazole was identified as one of only three key odorants driving aroma differentiation across all samples, alongside 2-acetyl-1,4,5,6-tetrahydropyridine and 1-octen-3-ol [1]. The identification of 5-EDMT as a key differentiator implies a low odor threshold (high odor activity value at typical food concentrations), consistent with its classification as a potent aroma-impact compound rather than a background volatile. In contrast, 2,4-dimethylthiazole was not reported among the key differentiating odorants in this study, suggesting that the 5-ethyl substitution significantly enhances aroma potency in food-relevant matrices. PCA further segregated the samples into distinct clusters, with the Tanzanian white sesame oil group showing elevated levels of nitrogenous compounds including thiazoles [1].

Aroma Extract Dilution Analysis GC×GC-O-MS Food Aroma Chemistry

Water Solubility Reduction Impacts Flavor Delivery System Design

The estimated water solubility of 5-ethyl-2,4-dimethylthiazole is approximately 177 mg/L at 25 °C, derived from the EPI Suite WSKOW model (log Kow = 3.13) [1]. This represents a substantial decrease in aqueous solubility compared to 2,4-dimethylthiazole, which is described as 'slightly soluble in water' but for which quantitative solubility data are sparse . The lower water solubility of 5-EDMT necessitates the use of solubilizing carriers (propylene glycol, triacetin, medium-chain triglycerides) or encapsulation technologies (spray-dried maltodextrin, cyclodextrin inclusion complexes) for aqueous food and beverage applications. A formulator attempting to drop 5-EDMT into a water-based system at the same concentration as 2,4-dimethylthiazole will encounter phase separation and inconsistent flavor delivery, directly impacting product quality and batch-to-batch reproducibility.

Solubility Flavor Encapsulation Delivery Systems

Procurement-Critical Application Scenarios for 5-Ethyl-2,4-dimethylthiazole (CAS 38205-61-7)


Plant-Based Meat Analog Flavor Formulation: Replacing the 'Roast Beef' Note Without Moldy Off-Notes

For flavor houses developing authentic savory profiles for plant-based meat alternatives, 5-EDMT provides the core roasted-meat and nutty character that dialkylthiazoles cannot deliver without imparting undesirable rubbery or moldy background notes [1][2]. The compound's elevated boiling point (~199 °C vs. ~145 °C for 2,4-dimethylthiazole) directly supports thermal process compatibility during extrusion cooking (typically 120–180 °C) and retort sterilization, where lighter thiazole analogs would experience significant volatile loss [3]. Furthermore, the increased logP (2.3–2.6 vs. 2.09) ensures better retention in the lipid phase of hybrid plant-meat fat systems, providing a sustained roasted aftertaste typical of animal-derived beef [4]. When sourcing, verify GC purity (≥98% recommended) and confirm identity by matching the Kovats RI of 1078 on non-polar columns to ensure the correct isomer is supplied, as 2-ethyl-4,5-dimethylthiazole (a positional isomer) may co-occur as a synthetic byproduct [5].

Coffee and Roasted Nut Flavor Authenticity Enhancement

5-Ethyl-2,4-dimethylthiazole has been consistently detected as a volatile flavor ingredient in roasted coffee (both Arabica and Robusta), roasted peanuts, and yeast extracts [1]. Its role as a key aroma differentiator in pressed sesame oils further validates its capacity to serve as an authenticity marker or fortifying ingredient for roasted nut and coffee flavor compositions [2]. When formulating roasted coffee flavors, the compound's GC retention index (RI 1078) provides an unambiguous analytical marker for quality control, as it resolves cleanly from co-occurring thiazoles without requiring tandem mass spectrometry [3]. For confectionery applications where water solubility limits flavor dispersion, pre-dissolution in propylene glycol at 0.01% w/w is a documented successful approach for achieving even distribution in baked goods and candies [4].

Sesame Oil and Roasted Seed Oil Aroma Reconstitution Research

Following the 2025 Kuang et al. study that identified 5-ethyl-2,4-dimethylthiazole as one of only three key odorants differentiating seven pressed sesame oil variants, academic and industrial researchers engaged in aroma reconstitution studies should prioritize this compound when constructing authentic sesame oil aroma models [1]. The compound's significance was particularly pronounced in Tanzanian white sesame oil, where elevated levels contributed to unique PCA cluster separation [1]. For quantitative aroma reconstitution experiments, researchers should account for the compound's estimated water solubility of 177 mg/L and logP of 2.3–2.6 when preparing standard solutions in appropriate matrices (aqueous vs. oil-based) to avoid concentration errors due to phase partitioning [2][3]. Where precise odor threshold determination is needed, the compound should be measured against the reference compound 2,4,5-trimethylthiazole (reported detection threshold: 50 ppb in air) to benchmark relative potency [4].

Analytical Reference Standard for Thiazole Profiling in Complex Food Matrices

For analytical laboratories developing GC-MS or GC×GC-MS methods for comprehensive volatile profiling of thermally processed foods, 5-EDMT serves as a critical calibration and retention-index-locking standard. Its well-characterized Kovats RI of 1078 on non-polar SE-54 equivalents fills a retention gap between the earlier-eluting 2,4-dimethylthiazole (RI ~860–880) and the later-eluting 2,4-dimethyl-5-propylthiazole homologs, enabling accurate identification in complex chromatograms where >50 alkylthiazoles may be present [1]. When procuring analytical-grade material, laboratories should require a certificate of analysis that includes GC-FID purity, RI confirmation on at least two stationary phases of differing polarity, and absence of the positional isomer 2-ethyl-4,5-dimethylthiazole, which shares the same molecular weight and formula (C₇H₁₁NS) and can co-elute on certain columns [2][3].

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